2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine
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Overview
Description
2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine typically involves multi-step reactions starting from phenothiazine. The introduction of bromine, chlorine, and nitro groups can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). Chlorination can be achieved using chlorine (Cl2) under similar conditions. Nitration involves the use of a nitrating mixture, typically concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating mixtures (HNO3/H2SO4) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while further substitution could introduce additional halogen or nitro groups.
Scientific Research Applications
2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine involves interactions with various molecular targets and pathways. The presence of multiple substituents allows the compound to engage in diverse chemical interactions. For instance, the nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, making the compound and its derivatives potential candidates for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of 2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine, known for its use in antipsychotic medications.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic drug.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
76462-13-0 |
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Molecular Formula |
C12H5Br2ClN2O2S |
Molecular Weight |
436.51 g/mol |
IUPAC Name |
2,4-dibromo-9-chloro-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C12H5Br2ClN2O2S/c13-5-4-6(14)12-10(11(5)17(18)19)16-9-7(15)2-1-3-8(9)20-12/h1-4,16H |
InChI Key |
OFNXKLKIZWYHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C(C(=CC(=C3S2)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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